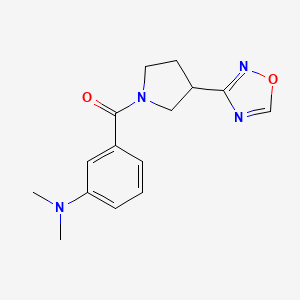
(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone” is a chemical compound that has been studied for its diverse properties. It is a derivative of 1,2,4-oxadiazole, a five-membered heterocyclic moiety . This compound has been designed, synthesized, and biologically evaluated as a novel potent GPBAR1 agonist .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. In one study, ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives were designed and synthesized as novel potent GPBAR1 agonists . The exact synthesis process for “this compound” is not specified in the available literature.
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a 1,2,4-oxadiazol ring attached to a pyrrolidin ring and a phenyl ring . The exact structure can be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve various intermediates and reaction conditions . The exact chemical reactions involving “this compound” are not specified in the available literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its melting point and IR, NMR, and MS spectra can be obtained . The exact physical and chemical properties of “this compound” are not specified in the available literature.
科学的研究の応用
Synthesis and Antimicrobial Activities
The synthesis of derivatives related to 1,2,4-oxadiazole and their antimicrobial and antimycobacterial activities have been extensively studied. For instance, derivatives of nicotinic acid hydrazide showing antimycobacterial activity were synthesized, demonstrating the potential utility of oxadiazole derivatives in developing antimicrobial agents (R.V.Sidhaye et al., 2011). Similarly, the study of stable sydnone iminium N-oxides, which are related to the 1,2,3-oxadiazole structure, shed light on new synthetic routes and stability characteristics of these compounds (D. S. Bohle & I. Perepichka, 2009).
Photochemical Behavior
Research on the photochemical behavior of 1,2,4-oxadiazole derivatives has highlighted their reactivity under UV irradiation, providing insights into potential applications in photochemical processes and materials science (S. Buscemi et al., 1988).
Antimicrobial and Pyrazoline Derivatives
Another study focused on the synthesis of pyrazoline derivatives containing the pyridinyl methanone moiety, which showed promising antimicrobial activities, suggesting the utility of such structures in the development of new antimicrobial agents (Satyender Kumar et al., 2012).
Organotin(IV) Complexes
Organotin(IV) complexes derived from compounds similar to the queried chemical have been synthesized and characterized, with some showing significant antimicrobial activities, indicating the potential for drug development applications (H. Singh, J. Singh, & Sunita Bhanuka, 2016).
Antioxidant and Antimicrobial Activities
Further exploration into the synthesis of new derivatives, including their evaluation for antioxidant and antimicrobial activities, underlines the importance of the oxadiazole core in pharmaceutical chemistry (F. Bassyouni et al., 2012).
作用機序
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound this compound acts as a potent agonist of GPBAR1 . It induces the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .
Biochemical Pathways
The activation of GPBAR1 by this compound affects multiple metabolic pathways . For instance, in intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .
Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .
Result of Action
The activation of GPBAR1 by this compound results in molecular and cellular effects that are beneficial for metabolic and inflammatory diseases . These include the lowering of blood glucose and insulin levels, the increase of insulin sensitivity, and the enhancement of energy expenditure .
将来の方向性
生化学分析
Biochemical Properties
This compound has been identified as a potent agonist of the G-protein bile acid receptor 1 (GPBAR1) . It interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction suggests that (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone could play a role in regulating glucose and insulin levels .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with GPBAR1 . By activating GPBAR1, it can influence cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to GPBAR1, leading to the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This suggests that it may exert its effects at the molecular level through enzyme activation .
Metabolic Pathways
特性
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-18(2)13-5-3-4-11(8-13)15(20)19-7-6-12(9-19)14-16-10-21-17-14/h3-5,8,10,12H,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIAIDVSMCAFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)C3=NOC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
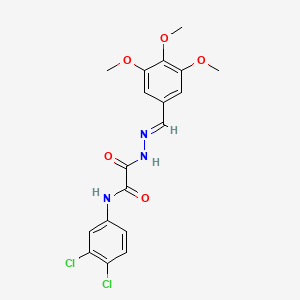
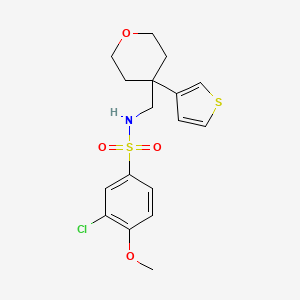
![2-((3-ethyl-4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2705978.png)
![4-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/no-structure.png)
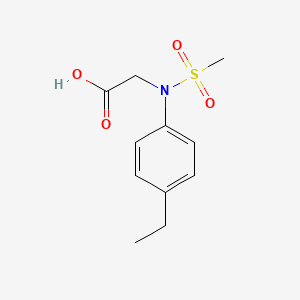

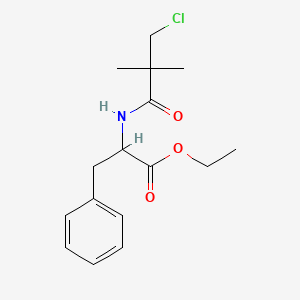
![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)
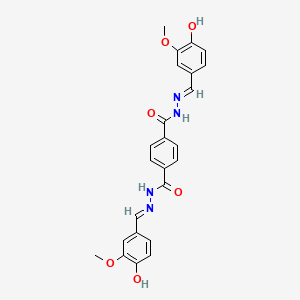
![Spiro[5.5]undecan-1-amine](/img/structure/B2705991.png)
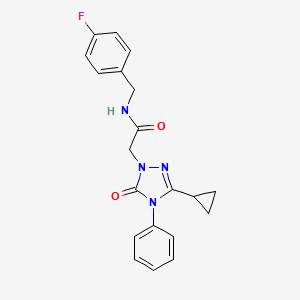
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-ethoxynicotinamide](/img/structure/B2705995.png)
![Ethyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2705997.png)
